Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hcl
Overview
Description
Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hcl is a chemical compound with the CAS Number: 1398503-99-5 and Linear Formula: C8H16ClNO3 .
Molecular Structure Analysis
The molecular structure of Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hcl is represented by the linear formula C8H16ClNO3 . For a detailed structural analysis, it’s recommended to refer to resources like NMR spectroscopy .Scientific Research Applications
Corrosion Mitigation : Pyran derivatives, including ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate, have been studied for their role in corrosion mitigation of mild steel in acidic environments. These compounds exhibit significant inhibition efficiency, acting as mixed-type inhibitors and following Langmuir adsorption isotherm. The study involved experimental approaches like weight loss, electrochemical measurements, and computational quantum chemical studies to assess their effectiveness (Saranya et al., 2020) Paper Details.
Enzyme Inhibition for Cholesterogenesis : Research has been conducted on trans-6-[2-(substituted-1-naphthyl)ethyl(or ethenyl)]-3,4,5,6-tetrahydro-4-hydroxy-2H-pyran-2-ones, which have shown inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a key enzyme in cholesterogenesis. This study focused on synthesizing various derivatives and assessing their potency (Prugh et al., 1990) Paper Details.
Synthesis of Heterocyclic Compounds : Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been used in reactions with nucleophilic reagents to create a variety of heterocyclic compounds, such as pyrano[2,3-c]pyrazole and isoxazolo[3,4-b]pyridine derivatives. This research highlights the versatility of these compounds in synthesizing diverse molecular structures (Harb et al., 1989) Paper Details.
Catalysis in Organic Synthesis : Iron(III) 2-ethylhexanoate, as a novel Lewis acid catalyst, was used for the stereoselective Diels–Alder reaction of ethyl (E)-4-oxobutenoate with alkyl vinyl ethers. This reaction produced cis-2-alkoxy-3,4-dihydro-2H-pyran-4-carboxylic acid, ethyl esters, with high diastereoisomeric excesses, showcasing the application in organic synthesis (Gorman & Tomlinson, 1998) Paper Details.
Multicomponent Reactions (MCRs) for Fluorinated Compounds : Ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives were synthesized via a one-pot MCR. This methodology is important for synthesizing fluorinated fused heterocyclic compounds, demonstrating its utility in organic chemistry (Wang et al., 2012) Paper Details.
Synthesis of Functionalized Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate, as a 1,4-dipole synthon, was used in [4 + 2] annulation with N-tosylimines, leading to the formation of highly functionalized ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This study demonstrates the compound's application in creating novel molecular structures with complete regioselectivity (Zhu et al., 2003) Paper Details.
properties
IUPAC Name |
ethyl (3R,4R)-4-aminooxane-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-2-12-8(10)6-5-11-4-3-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFPKAGNBJFMPP-UOERWJHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COCCC1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1COCC[C@H]1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hcl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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